

Application Notes: Labeling Nascent Lipid Droplets with Bodipy 558/568 C12

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Compound of Interest

Compound Name: Bodipy 558/568 C12

Cat. No.: B606313

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Introduction

Bodipy 558/568 C12 is a fluorescently labeled long-chain fatty acid analog that serves as a powerful tool for investigating the dynamics of lipid metabolism.^{[1][2]} Its bright and stable fluorescence, coupled with its ability to be incorporated into newly synthesized neutral lipids, makes it particularly well-suited for the visualization and tracking of nascent lipid droplets in living and fixed cells.^{[1][3]} This C12 fatty acid analog is readily taken up by cells and esterified, leading to its accumulation in the core of forming lipid droplets, thus providing a specific and dynamic label for these organelles.^{[1][2]}

Principle of Action

Bodipy 558/568 C12 mimics natural fatty acids and is processed through similar metabolic pathways. Upon entering the cell, it is activated to its coenzyme A (CoA) derivative and subsequently incorporated into triglycerides and other neutral lipids by enzymes such as diacylglycerol acyltransferases (DGATs). These newly synthesized lipids coalesce within the endoplasmic reticulum (ER) membrane to form nascent lipid droplets. The Bodipy 558/568 fluorophore, with its excitation and emission maxima at approximately 558 nm and 568 nm respectively, allows for clear visualization of these newly formed lipid droplets using fluorescence microscopy.^[3]

Applications

- Real-time imaging of nascent lipid droplet formation: Track the emergence and growth of lipid droplets in response to various stimuli or drug treatments.[\[1\]](#)[\[2\]](#)
- Pulse-chase experiments: In combination with other lipid droplet stains like Bodipy 493/503, distinguish between pre-existing and newly synthesized lipid droplet populations.[\[1\]](#)
- High-throughput screening: Assess the effects of compound libraries on lipid droplet biogenesis.
- Investigating lipid trafficking: Monitor the movement and fate of fatty acids within the cell.
- Co-localization studies: Examine the spatial and temporal relationships between nascent lipid droplets and other organelles, such as the ER and mitochondria.[\[4\]](#)[\[5\]](#)

Data Presentation

Quantitative Parameters for Bodipy 558/568 C12 Labeling

Cell Type	Concentration	Incubation Time	Application	Reference
Hippocampal Neurons	10 μ M	24 hours (pulse), 1 hour (chase)	Tracing fatty acid from lipid droplets to mitochondria	[4][5]
Hepatocytes	6 μ M	15 min - 4 hours (nascent LDs), Overnight (pre-formed LDs)	Imaging pre-formed vs. newly made lipid droplets	[2]
U2OS Cells	1 μ M	24 hours	Inducing formation of Bodipy-positive lipid droplets	[6]
Mouse MII Oocytes	10 μ M	30 minutes	Visualizing earliest steps of fatty acid-derived lipid droplet formation	[1]
Mycobacteria	5 μ M	2 hours (Msm), 20 hours (Mtb)	Tracking lipid-modified proteins	[7]
A431 Cells	50 μ M	30 minutes - 2 hours	Determining cytoplasmic accumulation of fatty acids	[7]
Primary Cytotrophoblasts	2 μ M	30 minutes	Investigating fatty acid incorporation into lipid droplets	[8]

Fluorophore Properties

Property	Value
Excitation Maximum	~558 nm
Emission Maximum	~568 nm
Solvent for Stock Solution	DMSO or Ethanol
Common Stock Concentration	1-10 mM

Experimental Protocols

Protocol 1: Live-Cell Imaging of Nascent Lipid Droplet Formation

This protocol is designed for real-time visualization of lipid droplet biogenesis in cultured mammalian cells.

Materials:

- **Bodipy 558/568 C12**
- Dimethyl sulfoxide (DMSO), anhydrous
- Complete cell culture medium
- Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
- Glass-bottom imaging dishes or coverslips
- Fluorescence microscope with appropriate filter sets

Procedure:

- **Stock Solution Preparation:** Prepare a 1-10 mM stock solution of **Bodipy 558/568 C12** in anhydrous DMSO. Store at -20°C, protected from light.[3]
- **Cell Seeding:** Seed cells on glass-bottom dishes or coverslips to achieve 50-70% confluency on the day of the experiment.

- Working Solution Preparation: Dilute the **Bodipy 558/568 C12** stock solution to the desired final concentration (e.g., 1-10 μM) in serum-free medium or PBS. Vortex briefly to mix.
- Cell Staining: a. Aspirate the culture medium from the cells. b. Wash the cells once with warm PBS. c. Add the **Bodipy 558/568 C12** working solution to the cells. d. Incubate for the desired time (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. Incubation time can be optimized depending on the cell type and experimental goals.
- Washing: a. Aspirate the staining solution. b. Wash the cells two to three times with warm complete medium to remove unincorporated dye.
- Imaging: Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for Bodipy 558/568 (e.g., TRITC/Cy3 channel). For time-lapse imaging, maintain the cells at 37°C and 5% CO₂.

Protocol 2: Pulse-Chase Labeling to Differentiate Nascent and Pre-existing Lipid Droplets

This protocol allows for the specific visualization of newly formed lipid droplets.

Materials:

- **Bodipy 558/568 C12**
- Bodipy 493/503 (or another spectrally distinct lipid droplet stain)
- Oleic acid-BSA complex (optional, for inducing lipid droplet formation)
- Other materials as listed in Protocol 1

Procedure:

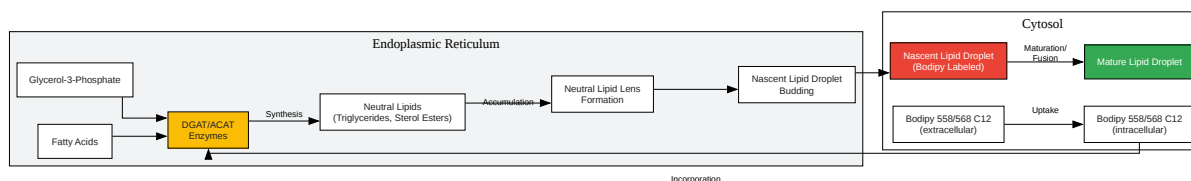
- (Optional) Induction of Lipid Droplet Formation: To study stimulated lipid droplet formation, pre-treat cells with an inducer such as oleic acid complexed to BSA (e.g., 100-400 μM) for a desired period (e.g., 4-16 hours).

- Pulse with **Bodipy 558/568 C12**: a. Prepare a working solution of **Bodipy 558/568 C12** in culture medium (with or without oleic acid). b. Incubate cells with this "pulse" medium for a short period (e.g., 15-30 minutes) to label nascent lipid droplets.
- Chase: a. Aspirate the pulse medium. b. Wash the cells three times with warm complete medium. c. Add fresh, dye-free complete medium ("chase" medium) and incubate for the desired chase period (e.g., 30 minutes to several hours). This allows for the maturation and trafficking of the labeled nascent lipid droplets.
- Staining of Total Lipid Droplets (Optional): a. Towards the end of the chase period, you can stain the entire lipid droplet population with a second, spectrally distinct dye like Bodipy 493/503 (green fluorescence). b. Prepare a working solution of Bodipy 493/503 (e.g., 1 µg/mL) in medium. c. Incubate cells for 15-30 minutes.
- Washing and Imaging: a. Wash the cells as described in Protocol 1. b. Image the cells using appropriate filter sets for both fluorophores to distinguish the red-labeled nascent lipid droplets from the green-labeled total lipid droplet population.

Troubleshooting

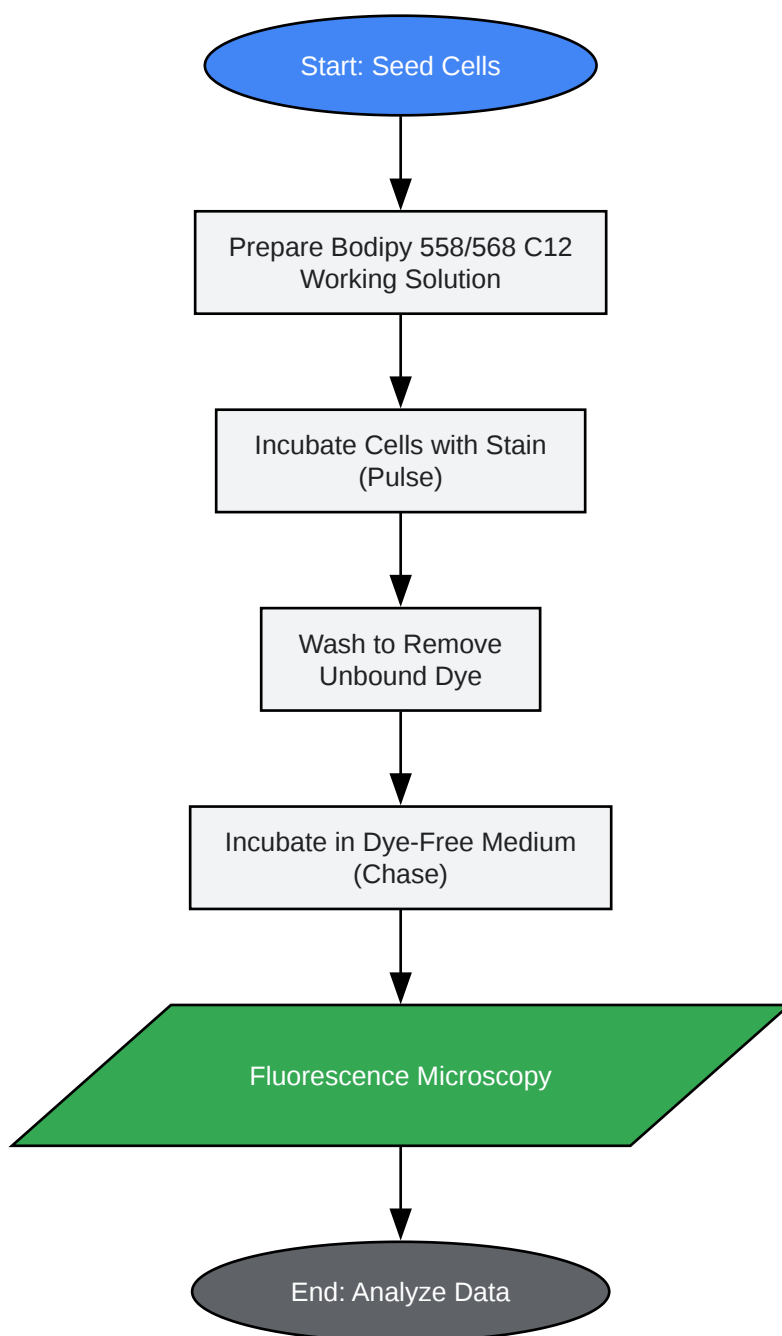
- Weak Signal: Increase the concentration of **Bodipy 558/568 C12**, extend the incubation time, or ensure the cell health is optimal.
- High Background: Ensure thorough washing after staining. Reduce the dye concentration or incubation time.
- Photobleaching: Use a lower laser power and shorter exposure times during imaging. Use of an anti-fade mounting medium can be beneficial for fixed cells.
- Signal Bleed-through: When performing multi-color imaging, ensure the emission filters are appropriate to minimize bleed-through between channels. Sequential scanning on a confocal microscope can also mitigate this issue.^[9]
- No Staining in Fixed Cells: If using fixed cells, ensure fixation is mild (e.g., 2-4% paraformaldehyde for 10-15 minutes) as harsh fixation or permeabilization with detergents can extract lipids. Staining is generally not recommended for paraffin-embedded sections as the processing removes lipids.

Visualizations



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Caption: **Bodipy 558/568 C12** metabolic labeling pathway for nascent lipid droplets.



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Caption: Experimental workflow for pulse-chase labeling of lipid droplets.

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References

- 1. journals.biologists.com [journals.biologists.com]
- 2. Altered Lipid Droplet Dynamics in Hepatocytes Lacking Triacylglycerol Hydrolase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BODIPY 558/568 C12 (Red-C12) Tracing in Hippocampal Neurons [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
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